2-(Benzyloxy)-6-methoxybenzonitrile

Vue d'ensemble

Description

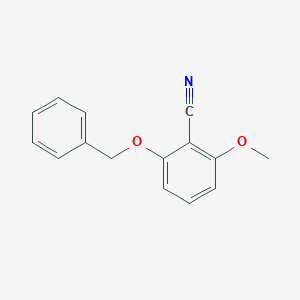

2-(Benzyloxy)-6-methoxybenzonitrile is an organic compound that features a benzyloxy group and a methoxy group attached to a benzonitrile core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methoxybenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-hydroxy-6-methoxybenzonitrile.

Benzylation: The hydroxyl group of 2-hydroxy-6-methoxybenzonitrile is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzyloxy group (O-benzyl) is susceptible to hydrogenolysis under catalytic hydrogenation conditions. For example:

- Hydrogenolysis : This reaction is analogous to deprotection methods observed in structurally similar compounds .

The nitrile group can participate in cyano substitution under metal-catalyzed conditions. For instance, copper cyanide (CuCN) in dimethylformamide (DMF) facilitates coupling reactions, as seen in the synthesis of related benzonitriles .

Reduction Reactions

The nitrile group can be reduced to a primary amine using strong reducing agents:

- Catalytic Hydrogenation : Lithium aluminum hydride (LiAlH) is commonly employed for this transformation in aprotic solvents .

Oxidation Reactions

The benzyloxy group can undergo oxidation to yield phenolic derivatives :

- Oxidative Cleavage : Strong oxidizing agents like KMnO in acidic media convert the nitrile to a carboxylic acid while cleaving the benzyl ether .

Electrophilic Aromatic Substitution

The electron-donating methoxy and benzyloxy groups direct electrophiles to ortho/para positions on the aromatic ring. Example reactions include:

*Yields inferred from analogous reactions on similar substrates.

Rearrangement Reactions

Under copper-mediated conditions, benzyl group migration has been observed in ortho-benzyloxyphenol derivatives. For example:

- Copper(I)-Mediated O→O Migration : This mechanism involves activation of the benzyloxy group by copper, enabling nucleophilic attack by adjacent hydroxyl groups .

Functional Group Transformations

-

Nitrile Hydrolysis :

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide : -

Etherification :

The hydroxyl group (after benzyl deprotection) can be functionalized. For example: This reaction uses chloromethyl methyl ether and a base like diisopropylethylamine .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura ) enable aryl functionalization:

Experimental Data from Literature

Mechanistic Insights

Applications De Recherche Scientifique

2-(Benzyloxy)-6-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-6-methoxybenzonitrile depends on its application:

In Organic Synthesis: It acts as a precursor or intermediate, undergoing various chemical transformations.

In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, although specific pathways and targets would depend on the derivative being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzyloxy)benzonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

2-(Methoxy)benzonitrile: Lacks the benzyloxy group, leading to different chemical properties and uses.

Activité Biologique

2-(Benzyloxy)-6-methoxybenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 167832-66-8

The compound features a benzonitrile core with a methoxy group and a benzyloxy substituent, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains and fungi. The compound's ability to inhibit microbial growth can be attributed to its interaction with cellular membranes and metabolic pathways .

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells or microorganisms.

- Receptor Modulation : It may also act on specific receptors, modulating signaling pathways that regulate cell growth and survival .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Efficacy :

-

Anticancer Activity :

- Research on structurally related compounds indicated that they could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This mechanism highlights the potential for this compound as an anticancer agent.

Comparative Analysis

A comparative analysis with other similar compounds can shed light on the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Promising | Enzyme inhibition, receptor modulation |

| Benzonitrile derivatives | High | Moderate | Membrane disruption, enzyme inhibition |

| Methoxybenzene derivatives | Low | High | Apoptosis induction via caspase activation |

Propriétés

IUPAC Name |

2-methoxy-6-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-14-8-5-9-15(13(14)10-16)18-11-12-6-3-2-4-7-12/h2-9H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQODCSAPOJQTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333963 | |

| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167832-66-8 | |

| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.